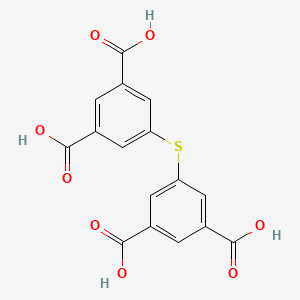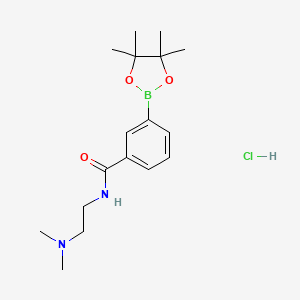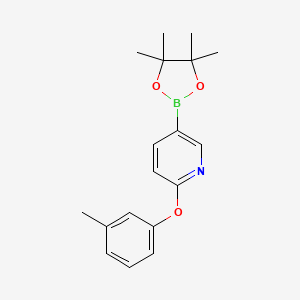
(7-Chloroquinolin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Chloroquinolin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C9H7BClNO2 It is a compound that features a quinoline ring substituted with a chlorine atom at the 7th position and a boronic acid group at the 3rd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The primary method for synthesizing boronic acids, including (7-Chloroquinolin-3-yl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3 . This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods
Industrial production methods for boronic acids often involve large-scale Suzuki-Miyaura coupling reactions. These reactions are favored due to their mild reaction conditions and high functional group tolerance . The process involves the coupling of an aryl or heteroaryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base.
Análisis De Reacciones Químicas
Types of Reactions
(7-Chloroquinolin-3-yl)boronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Chan-Lam Coupling: This reaction couples the boronic acid with an amine or alcohol in the presence of a copper catalyst.
Petasis Reaction: This multicomponent reaction involves the coupling of the boronic acid with an amine and an aldehyde.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Used in Chan-Lam coupling reactions.
Amines and Aldehydes: Used in Petasis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically produces biaryl compounds, while Chan-Lam coupling produces arylamines or aryl ethers .
Aplicaciones Científicas De Investigación
(7-Chloroquinolin-3-yl)boronic acid has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential therapeutic agents, including antimalarial and anticancer compounds.
Materials Science: It is used in the development of advanced materials, such as polymers and sensors.
Biological Research: It is used in the study of enzyme inhibition and protein interactions.
Mecanismo De Acción
The mechanism of action of (7-Chloroquinolin-3-yl)boronic acid involves its ability to form covalent bonds with target molecules. In medicinal chemistry, it can inhibit enzymes by forming reversible covalent bonds with active site residues . This interaction can disrupt the enzyme’s function, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a quinoline ring.
(4-Chlorophenyl)boronic Acid: Similar to (7-Chloroquinolin-3-yl)boronic acid but with a phenyl ring substituted with a chlorine atom at the 4th position.
Uniqueness
This compound is unique due to its quinoline ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in the synthesis of complex molecules and in applications requiring specific interactions with biological targets .
Propiedades
IUPAC Name |
(7-chloroquinolin-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BClNO2/c11-8-2-1-6-3-7(10(13)14)5-12-9(6)4-8/h1-5,13-14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUYLNGXYVPBHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C(C=C2)Cl)N=C1)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3',5'-Difluoro-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8247957.png)

![6-(tert-Butyl)-N-(o-tolyl)dibenzo[b,d]furan-4-amine](/img/structure/B8247969.png)






![8-Chloro-5,7-dimethylimidazo[1,2-C]pyrimidine](/img/structure/B8248043.png)




